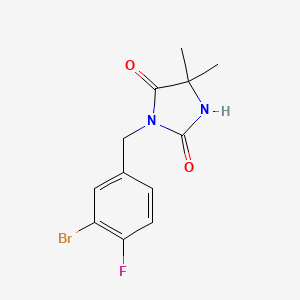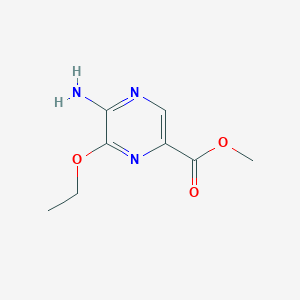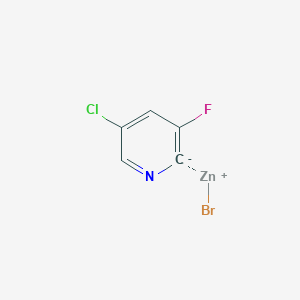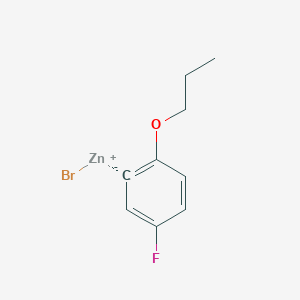
3-(3-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a bromo and fluoro substituent on the benzyl group, which is attached to the imidazolidine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-fluorobenzyl bromide and 5,5-dimethylhydantoin.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 3-bromo-4-fluorobenzyl bromide is added to a solution of 5,5-dimethylhydantoin in DMF, followed by the addition of K2CO3. The mixture is heated to around 80-100°C and stirred for several hours.
Workup: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration, washed with water, and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The imidazolidine ring can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of imidazolidine-2,4-dione derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazolidine derivatives.
Aplicaciones Científicas De Investigación
3-(3-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The bromo and fluoro substituents enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The imidazolidine ring structure provides stability and specificity in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-fluorobenzyl bromide
- 3-Bromo-4-fluorobenzonitrile
- 3-Bromo-4-fluorobenzyl alcohol
Uniqueness
3-(3-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to its combination of bromo and fluoro substituents on the benzyl group and the imidazolidine-2,4-dione core. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C12H12BrFN2O2 |
|---|---|
Peso molecular |
315.14 g/mol |
Nombre IUPAC |
3-[(3-bromo-4-fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12BrFN2O2/c1-12(2)10(17)16(11(18)15-12)6-7-3-4-9(14)8(13)5-7/h3-5H,6H2,1-2H3,(H,15,18) |
Clave InChI |
DWZHIOCUBGWYOM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1)CC2=CC(=C(C=C2)F)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine](/img/structure/B14894700.png)

![Cyclopropyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14894706.png)
![5-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14894712.png)


![4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol](/img/structure/B14894735.png)





